molecular formula C7H4Br2ClF B3039254 1-Bromo-3-bromomethyl-2-chloro-4-fluorobenzene CAS No. 1003608-90-9

1-Bromo-3-bromomethyl-2-chloro-4-fluorobenzene

Cat. No. B3039254
CAS RN: 1003608-90-9
M. Wt: 302.36 g/mol
InChI Key: KWHHSJJVFHZARS-UHFFFAOYSA-N
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Description

1-Bromo-3-bromomethyl-2-chloro-4-fluorobenzene is a chemical compound that is widely used in scientific research. It is a member of the benzene family and is also known as 4-bromo-2-chloro-3-(bromomethyl)fluorobenzene. This compound has a number of unique properties that make it an important tool in various fields of research.

Scientific Research Applications

  • Electrochemical Fluorination Studies : Horio et al. (1996) studied the formation mechanism of difluorobenzene during the electrolysis of halobenzenes, including 1-bromo-4-fluorobenzene. Their work focused on understanding the cathodic dehalogeno-defluorination and the effects of various reaction conditions (Horio, Momota, Kato, Morita, & Matsuda, 1996).

  • Synthesis and Characterization : Guo Zhi-an (2009) synthesized 1,2-bis(bromomethyl)-4-fluorobenzene, a related compound, from 3,4-dimethylbenzenamine. The study includes analysis of factors affecting the reaction and structural characterization using GC-MS and 1HNMR techniques (Guo Zhi-an, 2009).

  • Photodissociation Mechanisms : Xi-Bin Gu et al. (2001) conducted a study on the ultraviolet photodissociation of 1-bromo-3-fluorobenzene and 1-bromo-4-fluorobenzene. This research provides insights into the effects of fluorine atom substitution on the photodissociation mechanism (Gu, Wang, Huang, Han, He, & Lou, 2001).

  • Chemoselectivity in Catalysis : Boyarskiy et al. (2010) described the cobalt-catalysed methoxycarbonylation of various substituted benzenes, including 1,4-dichloro-2-fluorobenzene. This study highlights the retention of fluorine substituents in reactions and provides a method for preparing fluorobenzoic acid derivatives (Boyarskiy, Fonari, Khaybulova, Gdaniec, & Simonov, 2010).

  • Vibrational Spectroscopy : Aralakkanavar et al. (1992) recorded and analyzed the Raman and infrared spectra of trisubstituted benzenes, including 1-bromo-3,4-difluorobenzene. Their work contributes to the understanding of the vibrational properties of such compounds (Aralakkanavar, Jeeragal, Kalkoti, & Shashidhar, 1992).

  • NMR Spectroscopy and Computational Modeling : Hein et al. (2015) described a Grignard experiment involving 1-bromo-4-fluorobenzene, analyzing its reactivity and chemoselectivity through NMR spectroscopy and computational modeling (Hein, Kopitzke, Nalli, Esselman, & Hill, 2015).

Mechanism of Action

Target of Action

Similar compounds are known to be used in the suzuki-miyaura coupling reaction to form carbon-carbon bonds . This suggests that the compound might interact with organoboron reagents or palladium catalysts in the context of carbon-carbon bond formation.

Mode of Action

The compound’s interaction with its targets primarily involves the formation of carbon-carbon bonds via the Suzuki-Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling, which is widely used in organic synthesis to create biaryl compounds . The process involves the transmetalation of an organoboron compound to a palladium complex, followed by reductive elimination to form the new carbon-carbon bond .

Biochemical Pathways

The suzuki-miyaura coupling reaction, in which this compound may participate, is a key step in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals . Therefore, it can be inferred that the compound might influence the biochemical pathways related to these substances.

Result of Action

As a potential participant in the suzuki-miyaura coupling reaction, the compound plays a crucial role in the formation of carbon-carbon bonds, leading to the synthesis of various organic compounds .

Action Environment

The action, efficacy, and stability of “1-Bromo-3-bromomethyl-2-chloro-4-fluorobenzene” can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction typically requires a palladium catalyst and a base, and it is performed in a polar solvent . The reaction conditions, such as temperature and pH, can also affect the reaction’s efficiency .

properties

IUPAC Name

1-bromo-3-(bromomethyl)-2-chloro-4-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2ClF/c8-3-4-6(11)2-1-5(9)7(4)10/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWHHSJJVFHZARS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)CBr)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2ClF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401235624
Record name 1-Bromo-3-(bromomethyl)-2-chloro-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401235624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3-bromomethyl-2-chloro-4-fluorobenzene

CAS RN

1003608-90-9
Record name 1-Bromo-3-(bromomethyl)-2-chloro-4-fluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1003608-90-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-3-(bromomethyl)-2-chloro-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401235624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3-bromo-2-chloro-6-fluoro-toluene (commercially available) (8.0 g), N-bromosuccinimide (“NBS”) (6.42 g) and benzoyl peroxide (catalytic amount) in carbon tetrachloride (40 ml) was heated to reflux. A 500 watt tungsten halogen lamp was used to initiate the reaction. The reaction mixture was heated to reflux and irradiated for 30 minutes. The reaction mixture was allowed to cool to ambient temperature and then filtered. The filtrate was concentrated to give a colorless oil which solidified on standing to give 1-bromo-3-bromomethyl-2-chloro-4-fluoro-benzene as an off-white solid (10.7 g). 1H-NMR (400 MHz, CDCl3): 7.58 (dd, 1H), 6.94 (t, 1H), 4.64 (d, 21-1) ppm.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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